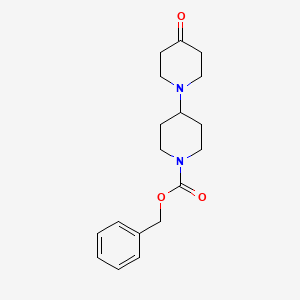
BENZYL 4-(4-OXOPIPERIDIN-1-YL)PIPERIDINE-1-CARBOXYLATE
Descripción general
Descripción
Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate is a chemical compound with the molecular formula C18H22N2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group and a bipiperidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate typically involves the reaction of 4,4’-bipiperidine with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-oxopiperidine-1-carboxylate: A related compound with a single piperidine ring.
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate: A derivative with a triethylsilyl group.
Uniqueness
Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Propiedades
Número CAS |
880462-12-4 |
|---|---|
Fórmula molecular |
C18H24N2O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
benzyl 4-(4-oxopiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c21-17-8-12-19(13-9-17)16-6-10-20(11-7-16)18(22)23-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2 |
Clave InChI |
NXKIYKXWPWOYAD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2CCC(=O)CC2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



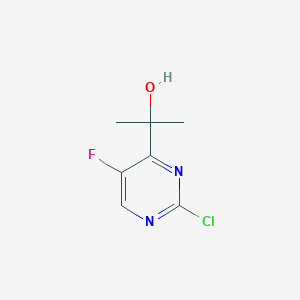
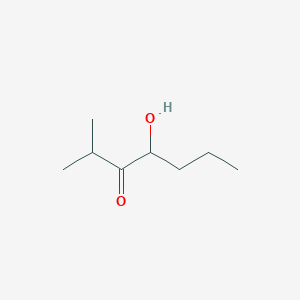
![{4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]phenyl}methanol](/img/structure/B8637111.png)
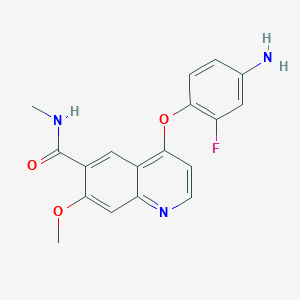
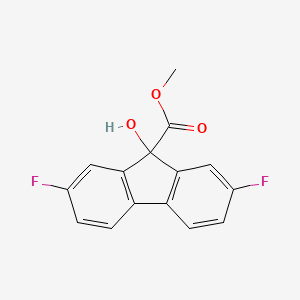
![1'-(Tert-butoxycarbonyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]-7-carboxylic acid](/img/structure/B8637135.png)
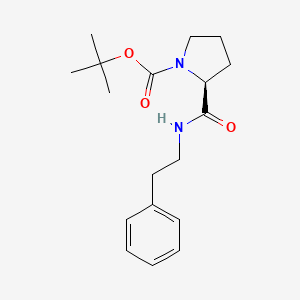

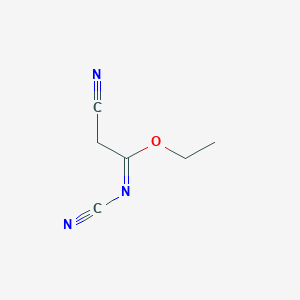
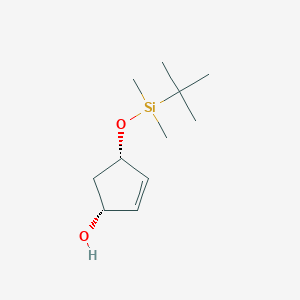
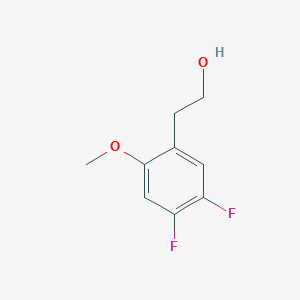
![3-Bromo-7-methylthieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8637176.png)
